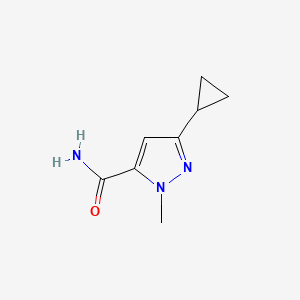
2,4-Dichloro-3'-(3-pyrrolinomethyl) benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-3’-(3-pyrrolinomethyl) benzophenone is a chemical compound with the molecular formula C18H15Cl2NO and a molecular weight of 332.2312. It is also known by its IUPAC name (2,4-dichlorophenyl)[4-(2,5-dihydro-1H-pyrrol-1-ylmethyl)phenyl]methanone1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2,4-Dichloro-3’-(3-pyrrolinomethyl) benzophenone from the web search results.Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-3’-(3-pyrrolinomethyl) benzophenone consists of a benzophenone core with two chlorine atoms attached at the 2 and 4 positions of one phenyl ring and a pyrrolinomethyl group attached at the 3’ position of the other phenyl ring12.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2,4-Dichloro-3’-(3-pyrrolinomethyl) benzophenone from the web search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichloro-3’-(3-pyrrolinomethyl) benzophenone are not fully detailed in the web search results. However, it is known that it has a molecular weight of 332.22 g/mol2.Wissenschaftliche Forschungsanwendungen
UV Filters and Sunscreen Agents
Benzophenone derivatives, including compounds similar to 2,4-Dichloro-3'-(3-pyrrolinomethyl) benzophenone, are extensively used in sunscreens and personal care products for protecting skin and hair from ultraviolet (UV) radiation damage. For instance, benzophenone-3, a closely related compound, is well-known for its effectiveness as a UV filter (Watanabe et al., 2015).
Environmental Impact and Water Treatment
These compounds are frequently detected in various environmental matrices, raising concerns about their potential ecological and human health impacts. Research has shown that compounds like benzophenone-3 can undergo transformation in water treatment processes, such as chlorination and ozonation, leading to the formation of by-products with varying toxicity levels (Liu et al., 2016), (Guo et al., 2016).
Photocatalytic Degradation
Research on the photocatalytic degradation of benzophenone-3, using catalysts like titanium dioxide, has been conducted to explore methods for removing these compounds from water. This approach not only degrades the pollutant but also reduces toxicity, increasing the biodegradability of the water (Zúñiga-Benítez et al., 2016).
Endocrine-Disrupting Effects
Benzophenone-type compounds, due to their potential endocrine-disrupting effects, have been a subject of study in various biological matrices, including human plasma and urine. This research is crucial for understanding human exposure levels and potential health impacts (Janjua et al., 2008).
Safety And Hazards
For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of 2,4-Dichloro-3’-(3-pyrrolinomethyl) benzophenone3.
Zukünftige Richtungen
Unfortunately, I couldn’t find specific information on the future directions of 2,4-Dichloro-3’-(3-pyrrolinomethyl) benzophenone from the web search results.
Please note that this information is based on the available web search results and may not be comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier.
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c19-15-6-7-16(17(20)11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBBFRCXJBLGDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643503 |
Source


|
| Record name | (2,4-Dichlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898749-50-3 |
Source


|
| Record name | (2,4-Dichlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)


![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid](/img/structure/B1359587.png)









